molecular formula C19H19N3O5S B2456533 N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1110955-40-2

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2456533
CAS No.: 1110955-40-2
M. Wt: 401.44
InChI Key: YAKKFPJRYUNMQG-UHFFFAOYSA-N
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Description

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic small molecule designed for research purposes, built around the versatile 1,4-benzoxazin-3-one scaffold. This core structure is recognized in scientific literature for its broad pharmacological potential, particularly in anti-inflammatory and antimicrobial applications . In biomedical research, this compound is of significant interest for studying neuroinflammatory pathways. Related 1,4-benzoxazin-3-one derivatives have demonstrated potent anti-inflammatory effects in microglial cells, significantly reducing the production of key pro-inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and TNF-α . Research suggests such compounds may activate the Nrf2-HO-1 signaling pathway, alleviating oxidative stress and inflammation, which positions them as potential candidates for investigating treatments for neurodegenerative conditions . In agricultural science research, the 1,4-benzoxazin-3-one pharmacophore is known for its antibacterial properties. Derivatives of this scaffold have shown exceptional activity against various plant-pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Pseudomonas syringae , in some cases outperforming commercial antibiotics . The proposed mechanism of action for antibacterial effects involves causing extensive damage to the bacterial cell wall, leading to cell death . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18(21-15-6-7-17-16(12-15)22-19(24)13-27-17)8-10-20-28(25,26)11-9-14-4-2-1-3-5-14/h1-7,9,11-12,20H,8,10,13H2,(H,21,23)(H,22,24)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKKFPJRYUNMQG-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known by its CAS number 1110955-40-2, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

PropertyValue
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
CAS Number1110955-40-2
InChIKeyDEJNUYCZDMHDPS-CPNJWEJPSA-N

The compound exhibits cytotoxic properties , primarily through the activation of apoptosis in cancer cells. It has been shown to activate procaspase-3, which is a critical step in the apoptotic pathway. The mechanism involves the following:

  • Caspase Activation : The compound promotes the conversion of procaspase-3 to active caspase-3, leading to cell death.
  • Inhibition of Cell Proliferation : Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study evaluated its effect on A549 lung cancer cells and reported significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
    • Another investigation demonstrated that this compound effectively reduced cell viability in breast cancer cell lines .
  • Mechanistic Insights :
    • Research has shown that this compound activates caspase pathways, leading to apoptosis in tumor cells, thereby highlighting its potential as an anticancer agent .
    • The compound's ability to inhibit specific signaling pathways involved in cell survival was also noted, suggesting a multifaceted approach to its anticancer effects .

Case Study 1: Lung Cancer

In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound over 48 hours. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.

Case Study 2: Breast Cancer

Another study focused on MCF7 breast cancer cells, where treatment with this compound resulted in increased levels of cleaved PARP and caspase-3, confirming its role in promoting apoptotic processes.

Potential Applications

Given its promising biological activity, this compound holds potential for:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs targeting apoptosis pathways.
  • Pharmaceutical Development : Further studies could lead to formulations aimed at specific cancers or as part of combination therapies.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide?

Methodological Answer:
The synthesis of this compound requires multi-step protocols involving sulfonamide coupling and benzoxazine ring formation. Key steps include:

  • Sulfonylation : Reacting 3-aminopropanamide derivatives with (E)-styrylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide linkage .
  • Benzoxazine Cyclization : Using microwave-assisted heating (100–120°C, 30 min) with catalytic acetic acid to form the 3-oxo-1,4-benzoxazin-6-yl moiety, minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic Question: How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:
Structural validation and purity assessment require:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) and benzoxazine (C=O at δ ~170 ppm) functionalities .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • Chromatography :
    • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Solubility Effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Data Normalization : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships from noise .

Advanced Question: What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
    • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess isomerization or bond cleavage via FTIR .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify metabolites using UPLC-QTOF .

Advanced Question: How can researchers optimize membrane permeability for in vivo studies?

Methodological Answer:

  • Lipophilicity Tuning :
    • LogP Measurement : Determine octanol/water partition coefficients; aim for LogP 1–3 to balance solubility and permeability .
    • Pro-drug Derivatization : Introduce ester groups at the sulfonamide or benzoxazine moieties to enhance absorption .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict Caco-2 permeability and blood-brain barrier penetration .

Basic Question: What spectroscopic techniques are critical for monitoring reaction intermediates?

Methodological Answer:

  • Real-Time Monitoring :
    • In Situ FTIR : Track sulfonamide formation (SO₂ asymmetric stretch at ~1350 cm⁻¹) .
    • ReactIR™ : Capture transient intermediates (e.g., iminoxyl radicals) during benzoxazine cyclization .
  • TLC-MS Coupling : Use silica TLC plates (ethyl acetate eluent) with direct elution into ESI-MS for rapid intermediate identification .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Assays :
    • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to putative targets (e.g., COX-2 or kinases) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., NF-κB inhibition) .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Inline NIR Spectroscopy : Monitor reaction progression and intermediate concentrations in real time .
    • Design of Experiments (DoE) : Apply factorial design (e.g., 3² factorial) to optimize temperature, solvent ratio, and catalyst loading .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., amine purity >98%) .

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